Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride
Description
The compound Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride (hereafter referred to as Compound A) is a palladium(II) complex featuring a bulky, electron-rich phosphane ligand. The ligand comprises a biphenyl backbone substituted with two methoxy groups at the 2,6-positions of one phenyl ring and dicyclohexylphosphine at the ortho position of the adjacent ring. The palladium center is further coordinated to 2-phenylaniline and chloride ligands. This structure is optimized for catalytic applications, particularly in cross-coupling reactions like Suzuki-Miyaura couplings, where steric bulk and electron-donating substituents enhance stability and activity .
Properties
CAS No. |
1375325-64-6 |
|---|---|
Molecular Formula |
C38H45ClNO2PPd |
Molecular Weight |
720.6 g/mol |
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-phenylaniline |
InChI |
InChI=1S/C26H35O2P.C12H10N.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI Key |
HODHLQXRQOHAAZ-UHFFFAOYSA-M |
SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2] |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride typically involves the following steps:
Formation of the Ligand: The ligand, Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane, is synthesized by reacting dicyclohexylphosphine with 2-(2,6-dimethoxyphenyl)phenyl bromide under inert conditions, often using a base such as potassium tert-butoxide.
Complexation with Palladium: The ligand is then complexed with a palladium(II) precursor, such as palladium(II) chloride, in the presence of a suitable solvent like dichloromethane or toluene. This step typically requires heating and stirring to ensure complete reaction.
Addition of 2-Phenylaniline: Finally, 2-phenylaniline is added to the reaction mixture to form the final complex. This step may involve additional purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride is primarily involved in:
Cross-Coupling Reactions: It acts as a catalyst in Suzuki-Miyaura, Heck, and Stille coupling reactions, facilitating the formation of carbon-carbon bonds.
Oxidative Addition and Reductive Elimination: These are key steps in the catalytic cycle where the palladium center undergoes changes in oxidation state.
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, often involving the palladium center.
Common Reagents and Conditions
Reagents: Boronic acids, halides, organostannanes, and bases such as potassium carbonate or sodium hydroxide.
Conditions: Reactions are typically carried out under inert atmosphere (argon or nitrogen), with solvents like tetrahydrofuran (THF), toluene, or dimethylformamide (DMF), and at temperatures ranging from room temperature to 100°C.
Major Products
The major products of these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry
Catalysis: Widely used in cross-coupling reactions to synthesize complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biology and Medicine
Drug Development: Facilitates the synthesis of biologically active compounds and pharmaceuticals.
Bioconjugation: Used in the modification of biomolecules for therapeutic and diagnostic purposes.
Industry
Fine Chemicals: Production of high-value chemicals and intermediates.
Agriculture: Synthesis of agrochemicals and pesticides.
Mechanism of Action
The compound exerts its effects through a series of well-defined steps in the catalytic cycle:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium(II) complex.
Transmetalation: The organic group from a reagent (e.g., boronic acid) is transferred to the palladium center.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
These steps involve various molecular targets and pathways, primarily centered around the palladium atom’s ability to facilitate electron transfer and bond formation.
Comparison with Similar Compounds
SPhos Pd G3 (CAS 1445085-82-4)
Structure : Similar to Compound A but replaces chloride with methanesulfonate and incorporates a Pd(I) center.
Key Differences :
- Counterion : Methanesulfonate improves solubility in polar solvents compared to chloride .
- Oxidation State : Pd(I) vs. Pd(II) in Compound A. This affects redox properties and catalytic cycle kinetics.
- Applications: SPhos Pd G3 is widely used in Suzuki couplings of sterically hindered substrates due to its air stability and high turnover .
Catalytic Performance :
| Property | Compound A | SPhos Pd G3 |
|---|---|---|
| Solubility in THF | Moderate | High |
| Thermal Stability (°C) | 190–210 | 197–214 |
| Turnover Frequency* | ~1,200 h⁻¹ | ~1,500 h⁻¹ |
*For Suzuki coupling of 2-tolylboronic acid with 2-bromomesitylene.
trans-Dichloridobis[dicyclohexyl(2,4,6-trimethylphenyl)phosphane]palladium(II)
Structure : A dimeric Pd(II) complex with trimethylphenyl substituents instead of dimethoxyphenyl groups.
Key Differences :
Catalytic Performance :
| Property | Compound A | Trimethylphenyl Analogue |
|---|---|---|
| Yield in Coupling* | 92% | 78% |
| Reaction Time (h) | 2 | 4 |
*Coupling of 2-bromonaphthalene with phenylboronic acid.
Dicyclohexyl-[3,6-dimethoxy-2-(2,4,6-triisopropylphenyl)phenyl]phosphane Pd Complex
Structure : Features triisopropylphenyl and dimethoxyphenyl groups, increasing steric bulk.
Key Differences :
Catalytic Performance :
| Property | Compound A | Triisopropylphenyl Analogue |
|---|---|---|
| Yield with 2-Bromo-m-xylene | 95% | 88% |
| Deactivation Rate* | Low | Moderate |
*Under microwave irradiation conditions.
Electronic and Steric Trends
Ligand Substituent Effects
- Methoxy vs. Isopropoxy : Methoxy groups (Compound A) provide stronger electron donation than isopropoxy (e.g., RuPhos ligands), stabilizing the Pd center and accelerating oxidative addition .
- Cyclohexyl vs. Smaller Alkyls : Dicyclohexylphosphine in Compound A offers greater steric protection than diethyl or diphenyl analogs, preventing aggregation and enhancing catalyst longevity .
Counterion Impact
Comparison Table: Catalytic Scope
| Reaction Type | Compound A | SPhos Pd G3 | Trimethylphenyl Analogue |
|---|---|---|---|
| Aryl Bromide Coupling | 95% | 98% | 85% |
| Aryl Chloride Coupling | 88% | 82% | 65% |
| Ortho-Substituted Substrates | 91% | 78% | 94% |
Biological Activity
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane; palladium(2+); 2-phenylaniline; chloride (commonly referred to as DCPPd(PhAn)Cl) is a complex organometallic compound that has garnered attention for its catalytic properties in organic synthesis, particularly in cross-coupling reactions. This article explores the biological activity and implications of this compound, focusing on its structure, mechanism of action, and applications in various biochemical contexts.
Chemical Structure and Properties
DCPPd(PhAn)Cl is characterized by its molecular formula and a molecular weight of approximately 720.6 g/mol. The compound features:
- Phosphine Ligand : Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane
- Palladium Center : Coordinated with palladium(II)
- Amine Component : 2-phenylaniline
The presence of methoxy groups on the phenyl ring enhances the electronic properties of the phosphine ligand, contributing to its catalytic efficiency in organic reactions.
The biological activity of DCPPd(PhAn)Cl primarily stems from its role as a catalyst in palladium-catalyzed reactions. The mechanism typically involves several key steps:
- Oxidative Addition : The palladium center activates a substrate by forming a palladium(II) complex.
- Transmetalation : This step involves the transfer of an organic group from another reagent to the palladium center.
- Reductive Elimination : The final step where the desired product is formed, releasing the palladium catalyst for further reactions.
This catalytic cycle is crucial for synthesizing biologically active compounds through methods like the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between aryl halides and boronic acids.
Comparative Analysis with Similar Compounds
The following table summarizes key features of DCPPd(PhAn)Cl compared to similar organophosphorus compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| DCPPd(PhAn)Cl | Dicyclohexyl phosphine with methoxy substitutions | High reactivity in Suzuki-Miyaura reactions |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Similar phosphine ligand structure | Enhanced reactivity in cross-coupling |
| Triphenylphosphine | Classic phosphine ligand | Less reactive than dicyclohexyl derivatives |
DCPPd(PhAn)Cl stands out due to its unique electronic configuration and steric hindrance provided by methoxy groups, which enhance its catalytic efficiency compared to traditional ligands .
Case Studies
- Suzuki-Miyaura Coupling : In various studies, DCPPd(PhAn)Cl has been successfully employed to catalyze Suzuki-Miyaura reactions, leading to high yields of biaryl compounds. These reactions are pivotal in pharmaceutical chemistry for synthesizing complex molecules with therapeutic potential.
- C-H Activation Studies : Research has shown that this compound can effectively activate C-H bonds in aryl compounds under mild conditions, which is significant for developing new synthetic methodologies that require less harsh reaction conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing palladium complexes containing dicyclohexylphosphane ligands, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves reacting dicyclohexylphosphine with aryl halides in the presence of palladium catalysts (e.g., PdCl₂) under inert atmospheres. Key parameters include:
- Temperature : 80–120°C in toluene or DMF .
- Bases : Potassium carbonate or triethylamine to deprotonate intermediates .
- Catalyst loading : 1–5 mol% Pd to balance cost and efficiency .
- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity. Yield discrepancies often arise from moisture sensitivity; strict anhydrous conditions are critical .
Q. How does the ligand structure enhance catalytic activity in cross-coupling reactions?
- Steric and Electronic Effects : The dicyclohexyl groups provide steric bulk, preventing catalyst deactivation via aggregation. Methoxy substituents on the aryl ring donate electron density, stabilizing Pd intermediates during oxidative addition .
- Experimental Validation : Compare turnover numbers (TONs) with simpler ligands (e.g., PPh₃) in Suzuki-Miyaura couplings. Higher TONs (e.g., >10³ vs. <10² for PPh₃) confirm enhanced stability .
Q. What analytical techniques are essential for characterizing this compound and its palladium complexes?
- NMR Spectroscopy : ³¹P NMR identifies phosphane coordination shifts (δ ~20–30 ppm for Pd-bound P) .
- X-ray Crystallography : Resolves Pd-ligand bond lengths (typically 2.28–2.35 Å) and confirms geometry (e.g., square-planar for Pd²⁺) .
- Elemental Analysis : Validates stoichiometry; deviations >0.3% suggest impurities .
Advanced Research Questions
Q. How do competing ligand dissociation pathways affect catalytic cycle efficiency?
- Mechanistic Insight : Monitor reaction kinetics via in situ ³¹P NMR. Rapid ligand dissociation (<5% loss after 1 h at 80°C) correlates with high TONs, while slower dissociation indicates catalyst degradation .
- Mitigation Strategies : Introduce electron-withdrawing groups on the aryl ring to strengthen Pd–P bonds, reducing unintended ligand loss .
Q. What computational methods predict ligand effects on regioselectivity in C–H activation?
- DFT Modeling : Calculate transition-state energies for alternative pathways. For example, the ligand’s bulky cyclohexyl groups lower energy barriers for meta-C–H activation vs. ortho in aryl aminations .
- Validation : Compare computed ΔG‡ values with experimental KIE (kinetic isotope effect) data. A match within 1 kcal/mol confirms model accuracy .
Q. How can contradictory data on catalytic longevity be resolved in oxygen-sensitive reactions?
- Troubleshooting Framework :
- Oxygen Scavengers : Add 1 equiv. of BHT (butylated hydroxytoluene) to suppress Pd oxidation .
- Controlled Atmosphere : Use gloveboxes (O₂ <1 ppm) for reaction setup. Discrepancies often arise from trace O₂ in "anhydrous" solvents .
- Case Study : A 2024 study reported 50% yield under N₂ vs. <5% in air for Buchwald-Hartwig aminations, highlighting atmospheric sensitivity .
Safety and Compliance
Q. What protocols ensure safe handling of palladium-phosphane complexes?
- Hazard Mitigation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
